4-Cyanobenzylzinc bromide

Catalog No.
S1801056
CAS No.
135579-87-2
M.F
C8H6BrNZn
M. Wt
261.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobenzylzinc bromide

CAS Number

135579-87-2

Product Name

4-Cyanobenzylzinc bromide

IUPAC Name

bromozinc(1+);4-methanidylbenzonitrile

Molecular Formula

C8H6BrNZn

Molecular Weight

261.43

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1

SMILES

[CH2-]C1=CC=C(C=C1)C#N.[Zn+]Br
  • Similarities to other cyanobenzylzinc bromides: Research on related compounds like 2-cyanobenzylzinc bromide and 3-cyanobenzylzinc bromide might offer clues for potential applications of 4-cyanobenzylzinc bromide. These compounds have been explored in the context of Negishi coupling reactions, a powerful tool for constructing carbon-carbon bonds between aryl (aromatic ring-containing) and alkyl (straight-chain or branched) groups [, ].

4-Cyanobenzylzinc bromide is an organozinc compound with the molecular formula C8H6BrNZnC_8H_6BrNZn and a molecular weight of approximately 261.43 g/mol. It is characterized by the presence of a cyanobenzyl group attached to a zinc atom, which is further bonded to a bromide ion. This compound is typically utilized in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, making it valuable in the development of complex organic molecules.

, primarily as a nucleophile in cross-coupling reactions. Notably, it is used in:

  • Negishi Cross-Coupling Reactions: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or heteroaryl halides with organozinc reagents like 4-cyanobenzylzinc bromide. For instance, it can react with aryl nonaflates in the presence of palladium catalysts to synthesize complex biphenyl derivatives .
  • Synthesis of Benzamides: The compound can also be employed to prepare 2-[(2-cyanophenyl)methyl]benzamide through reactions with 2-iodobenzamide using nickel catalysts .

The synthesis of 4-cyanobenzylzinc bromide typically involves the reaction of 4-cyanobenzyl chloride with zinc bromide in an appropriate solvent such as tetrahydrofuran (THF). The general procedure includes:

  • Preparation of Zinc Bromide: Zinc bromide is often used as a reagent.
  • Reaction Setup: The reaction is conducted under inert atmosphere conditions to prevent moisture interference.
  • Product Isolation: After the reaction completion, the product can be isolated through standard purification techniques such as filtration or distillation.

4-Cyanobenzylzinc bromide finds applications primarily in:

  • Organic Synthesis: It serves as a crucial reagent for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may also be utilized in developing materials that require specific electronic or optical properties due to its unique structural characteristics.

4-Cyanobenzylzinc bromide shares similarities with other organozinc compounds, such as:

Compound NameMolecular FormulaUnique Features
2-Cyanobenzylzinc bromideC8H6BrNZnUsed for similar cross-coupling reactions .
Phenylzinc bromideC6H5ZnBrMore commonly used; less functional diversity.
Benzylzinc chlorideC6H5ZnClSimilar reactivity but different halogen .

Uniqueness of 4-Cyanobenzylzinc Bromide

The unique feature of 4-cyanobenzylzinc bromide lies in its cyanobenzyl group, which enhances its nucleophilicity and allows for selective reactions that may not be possible with simpler organozinc reagents. This specificity makes it particularly useful in synthetic organic chemistry where precision is required.

Dates

Modify: 2023-08-15

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